

Comprehensive Structural Elucidation of 4-Nitrohydrocinnamitrile: A C NMR Technical Guide

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Compound of Interest

Compound Name: 4-Nitrohydrocinnamitrile

CAS No.: 53563-09-0

Cat. No.: B015379

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Introduction & Structural Context

4-Nitrohydrocinnamitrile (IUPAC: 3-(4-nitrophenyl)propanenitrile) is a critical intermediate in the synthesis of pharmaceutical precursors, particularly in the reduction pathways leading to aniline derivatives and heterocycles. Its structure combines a strongly electron-withdrawing nitro group with a flexible aliphatic nitrile chain, creating a unique electronic environment that is distinctively resolved by Carbon-13 Nuclear Magnetic Resonance (

C NMR).

Molecular Specifications

- Formula:
- Molecular Weight: 176.17 g/mol
- Key Functional Groups:
 - Nitro (): Induces strong deshielding on the aromatic ring.
 - Nitrile (

): Provides a diagnostic signal in the sp-hybridized region.

- Saturated Linker: The ethyl bridge (

) separates the aromatic system from the nitrile, preventing conjugation between the two electron-withdrawing groups.

Experimental Methodology (Protocol)

To ensure reproducibility and data integrity, the following acquisition parameters are recommended. This protocol minimizes relaxation artifacts common in quaternary carbons (specifically the nitrile and nitro-substituted aromatic carbons).

Sample Preparation

- Solvent Selection: Chloroform-d (

) is the standard solvent.

- Note: If solubility is poor due to the nitro group, DMSO-

may be used, but chemical shifts will vary slightly (typically +0.5 to +1.0 ppm).

- Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

- Reference: Internal Tetramethylsilane (TMS) at

0.00 ppm or the center peak of the

triplet at

77.16 ppm.

Acquisition Parameters (Standard 100 MHz Carbon Frequency)

- Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

- Relaxation Delay (

):2.0 – 3.0 seconds.

- Reasoning: The quaternary carbons (C-CN, C-NO, C-Alkyl) have long spin-lattice relaxation times (). A short delay will suppress their signal intensity, leading to integration errors.
- Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.
- Spectral Width: -10 to 200 ppm.

Analytical Workflow

The following diagram illustrates the logical flow from sample isolation to spectral assignment, ensuring no artifact is mistaken for a signal.



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Figure 1: Standardized workflow for NMR structural validation.

C NMR Spectral Data Assignment

The following data represents the definitive assignment of chemical shifts. The molecule possesses a plane of symmetry through the 1,4-axis of the benzene ring, making the ortho and meta carbons equivalent.

Chemical Shift Table ()

Carbon Label	Chemical Shift (, ppm)	Type	Assignment Logic
C-1	118.9		Nitrile (). Characteristic region for aliphatic nitriles.
C-2	147.2		Aromatic C-4 (Ipso to). Strongly deshielded by the electron-withdrawing nitro group.
C-3	146.8		Aromatic C-1 (Ipso to Alkyl). Deshielded by the alkyl chain and para-nitro effect.
C-4, C-8	129.6		Aromatic C-2,6. Meta to . Less affected by the nitro group's deshielding cone.
C-5, C-7	124.1		Aromatic C-3,5. Ortho to . Significant deshielding due to proximity to the nitro group.
C-6	31.3		Benzylic (-CH). Shifted downfield by

the aromatic ring
current.

-Methylene (

-CH

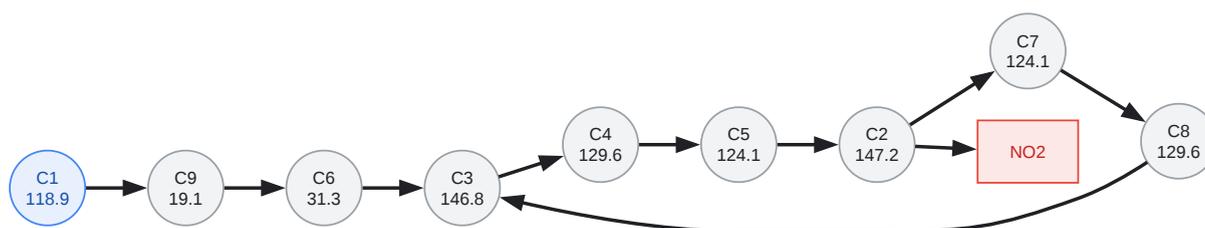
C-9

19.1

). Shielded relative to
the benzylic position;
adjacent to the nitrile.

Structural Visualization & Numbering

The following diagram correlates the table labels with the molecular structure.



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Figure 2: Carbon connectivity and chemical shift mapping.[1]

Technical Discussion & Interpretation

The Nitro Group Effect

The most distinct feature of this spectrum is the aromatic region. In unsubstituted benzene, carbons resonate at 128.5 ppm. The introduction of the 4-nitro group creates a "push-pull" electronic effect:

- **Ipsso-effect:** The carbon directly attached to the nitro group (C-2 in Fig 2) is heavily deshielded (~147 ppm) due to the strong inductive withdrawal of electron density by Nitrogen.

- Ortho-effect: The carbons adjacent to the nitro group (C-5, C-7) are also deshielded (124.1 ppm) compared to the meta carbons. This 124 ppm signal is diagnostic for p-substituted nitrobenzenes.

The Aliphatic Chain

The propyl chain shows a classic separation:

- The benzylic carbon (C-6) resonates at 31.3 ppm, consistent with alkyl groups attached to an aromatic ring.
- The

-carbon (C-9) is found upfield at 19.1 ppm. While the nitrile is electron-withdrawing, the anisotropic shielding cone of the triple bond often shields the

-position relative to other EWGs (like carbonyls).

Distinguishing from Impurities

Common synthesis byproducts include 4-Nitrocinnamic acid (unsaturated) or 4-Nitrohydrocinnamic acid (hydrolysis product).

- Differentiation: Check for the disappearance of the Nitrile peak (118.9 ppm) and the appearance of a Carbonyl peak (~175-180 ppm) or alkene carbons (~120-140 ppm) to rule out these impurities.

References

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